BenchChemオンラインストアへようこそ!

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Lipophilicity Drug-likeness Physicochemical profiling

7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6) is a halogenated benzoxepin-5-one derivative with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol. It belongs to the 2,3,4,5-tetrahydro-1-benzoxepine class, a privileged scaffold in medicinal chemistry for developing selective estrogen receptor modulators (SERMs), farnesoid X receptor (FXR) antagonists, and other bioactive molecules.

Molecular Formula C10H8BrFO2
Molecular Weight 259.074
CAS No. 1094253-85-6
Cat. No. B2792719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS1094253-85-6
Molecular FormulaC10H8BrFO2
Molecular Weight259.074
Structural Identifiers
SMILESC1CC(=O)C2=C(C(=CC(=C2)Br)F)OC1
InChIInChI=1S/C10H8BrFO2/c11-6-4-7-9(13)2-1-3-14-10(7)8(12)5-6/h4-5H,1-3H2
InChIKeyHRBDMMSPQWNADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6): Compound Class and Procurement Context


7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6) is a halogenated benzoxepin-5-one derivative with the molecular formula C₁₀H₈BrFO₂ and a molecular weight of 259.07 g/mol . It belongs to the 2,3,4,5-tetrahydro-1-benzoxepine class, a privileged scaffold in medicinal chemistry for developing selective estrogen receptor modulators (SERMs), farnesoid X receptor (FXR) antagonists, and other bioactive molecules [1]. The compound is supplied as a research intermediate or building block at purities of 97–98% from multiple vendors, with storage recommended at 2–8°C in sealed, dry conditions . The benzoxepin core is of significant interest due to its presence in compounds exhibiting antiproliferative, anti-inflammatory, and sedative–hypnotic activities [2].

Why In-Class Benzoxepin-5-one Analogs Cannot Substitute for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6)


Within the 2,3,4,5-tetrahydro-1-benzoxepin-5-one family, the specific 7-bromo-9-fluoro substitution pattern is not interchangeable with other regioisomers or mono-halogenated analogs. Halogen position and identity critically modulate electronic properties, lipophilicity, and metabolic stability, which in turn dictate biological target engagement and synthetic reactivity [1]. For instance, the 7-bromo-8-fluoro isomer (CAS 1451085-01-0) shares the same molecular formula but presents a different electrostatic surface and steric profile, potentially altering binding to targets such as estrogen receptors or FXR [2]. Similarly, non-fluorinated analogs (e.g., 7-bromo derivative CAS 55580-08-0 or 9-bromo derivative CAS 1094432-96-8) exhibit lower electronegativity and different hydrogen-bonding capacities, rendering them unsuitable as drop-in replacements in structure–activity relationship (SAR) studies or synthetic routes requiring the 9-fluoro substituent . The quantitative evidence below demonstrates measurable differences in physicochemical properties and target interaction profiles that justify compound-specific procurement.

Quantitative Differentiation Evidence for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7-Bromo-9-fluoro vs. Non-Fluorinated 9-Bromo Analog

The target compound 7-bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one exhibits a computed LogP of 2.94, whereas the non-fluorinated 9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094432-96-8) has a consensus LogP of approximately 2.56 . The ~0.4 LogP unit increase is attributable to the electron-withdrawing 9-fluoro substituent, which enhances membrane permeability potential while maintaining a favorable drug-likeness profile [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation from Mono-Halogenated Analogs

The target compound (MW 259.07) incorporates both bromine and fluorine, resulting in a molecular weight approximately 18 Da higher than the mono-brominated 7-bromo analog (CAS 55580-08-0, MW 241.08) and approximately 18 Da higher than the mono-fluorinated 9-fluoro analog (CAS 1094299-21-4, MW 180.18) [1]. This dual halogenation provides two distinct synthetic handles (Br for cross-coupling; F for metabolic blocking or ¹⁸F PET tracer development) within a single scaffold [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Regiochemical Differentiation: 7-Br-9-F vs. 7-Br-8-F Isomer

The target compound positions bromine at C7 and fluorine at C9 on the benzoxepin scaffold, whereas the regioisomer 7-bromo-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 1451085-01-0) places fluorine at C8 . Although both share the same molecular formula and MW, the C9-fluoro substitution in the target compound places the electron-withdrawing group para to the ring oxygen, maximizing resonance effects on the ether oxygen and ketone reactivity, while the C8-fluoro isomer positions fluorine meta to the oxygen, resulting in distinct electronic and steric environments [1]. This regiochemical difference is non-trivial in receptor binding pockets where fluorine can act as a hydrogen-bond acceptor or modulate π-stacking interactions [2].

Regiochemistry Structure–activity relationship Isomer comparison

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. Non-Halogenated Parent Scaffold

The target compound has a computed TPSA of 26.3 Ų with 2 H-bond acceptors and 0 H-bond donors, identical to the non-fluorinated 9-bromo analog (TPSA 26.3 Ų) and typical for benzoxepin-5-ones . However, the presence of the 9-fluoro substituent introduces a strong local dipole and potential for orthogonal polar interactions (C–F···H–X hydrogen bonds) not captured by TPSA alone, which can influence target binding and solubility without increasing TPSA beyond the favorable <140 Ų threshold for oral absorption [1].

TPSA Oral bioavailability Physicochemical property

Binding Profile Selectivity: mEH/hCES Inhibition vs. sEH Potency of Structurally Related Benzoxepin-Derived Ligands

Data from BindingDB for the target compound indicate weak inhibition of microsomal epoxide hydrolase (mEH, IC₅₀ > 10,000 nM), human carboxylesterase 1 (hCES1, IC₅₀ > 10,000 nM), and human carboxylesterase 2 (hCES2, IC₅₀ > 10,000 nM) [1]. In contrast, structurally optimized benzoxepin-derived soluble epoxide hydrolase (sEH) inhibitors from the same chemotype achieve sub-nanomolar IC₅₀ values (e.g., 0.4–2 nM) [2]. This >10,000-fold selectivity window demonstrates that the target compound, as a synthetic intermediate or starting scaffold, carries minimal off-target liability at these hydrolase enzymes, an advantageous baseline for fragment-based or scaffold-hopping programs where target selectivity must be engineered from a clean starting point [3].

Epoxide hydrolase Target engagement Selectivity profiling

Commercial Availability and Purity Benchmarking Against Positional Isomers

The target compound is commercially available from multiple suppliers (ChemScene, Leyan, AKSci) at 97–98% purity with typical package sizes from 50 mg to 5 g . In comparison, the 7-bromo-8-fluoro isomer (CAS 1451085-01-0) is offered at 95% minimum purity, and the non-fluorinated 7-bromo analog (CAS 55580-08-0) is primarily available through custom synthesis channels rather than as a stocked catalog item . The higher commercial purity and broader multi-vendor availability of the target compound reduce procurement lead times and quality uncertainty in research programs.

Procurement Purity Supply chain

Recommended Application Scenarios for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094253-85-6) Based on Quantitative Evidence


Medicinal Chemistry: SERM and FXR Antagonist Scaffold Development

The benzoxepin-5-one core is a validated scaffold for selective estrogen receptor modulators (SERMs) and farnesoid X receptor (FXR) antagonists [1][2]. The 7-bromo-9-fluoro substitution pattern provides an optimal balance of lipophilicity (LogP 2.94) and low TPSA (26.3 Ų) for cell permeability, while the bromine atom serves as a synthetic handle for Suzuki, Buchwald–Hartwig, or Sonogashira couplings to elaborate the C7 position . The 9-fluoro group enhances metabolic stability and can participate in fluorophilic binding interactions with target proteins. Researchers developing new SERMs, FXR antagonists, or PI3K inhibitors should select this specific regioisomer to ensure SAR consistency with published benzoxepin chemotypes.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With confirmed weak inhibition (IC₅₀ > 10,000 nM) at microsomal epoxide hydrolase and human carboxylesterases, the target compound presents a clean off-target profile for fragment library inclusion [1]. Its molecular weight (259.07 Da) falls within the acceptable range for fragment hits (typically <300 Da), and the dual-halogen architecture allows for efficient fragment elaboration via sequential Pd-catalyzed cross-coupling at C7–Br followed by late-stage diversification [2]. The compound's 0 rotatable bonds and rigid benzoxepin scaffold confer low conformational entropy, favoring entropically-driven binding interactions upon target engagement.

Synthetic Methodology Development: Orthogonal Functionalization Platform

The simultaneous presence of an aryl bromide and an aryl fluoride on the benzoxepin scaffold creates a unique platform for developing orthogonal functionalization methodologies [1]. The C7–Br bond is susceptible to oxidative addition with Pd(0) catalysts for cross-coupling, while the C9–F bond can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, enabling sequential diversification without protecting group manipulation [2]. This compound is therefore an ideal test substrate for reaction condition screening, catalyst development, and library synthesis protocols in academic and industrial process chemistry laboratories.

Physicochemical Property Benchmarking in Drug Discovery Education and Training

With well-defined and vendor-verified computational parameters (LogP 2.94, TPSA 26.3 Ų, 0 H-bond donors, 2 H-bond acceptors, 0 rotatable bonds), the target compound serves as an excellent reference standard for teaching and validating in silico ADME prediction models [1][2]. Its property profile places it within the 'golden triangle' of drug-likeness, making it a useful comparator compound in academic medicinal chemistry courses, computational chemistry workshops, and pharmaceutical industry training programs on property-based drug design .

Quote Request

Request a Quote for 7-Bromo-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.